

# Physical and chemical properties of tert-Butyl 1H-imidazole-1-carboxylate

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## Compound of Interest

Compound Name: *tert-Butyl 1H-imidazole-1-carboxylate*

Cat. No.: *B153083*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **tert-Butyl 1H-imidazole-1-carboxylate**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tert-Butyl 1H-imidazole-1-carboxylate**, a key intermediate in organic synthesis, plays a pivotal role in the development of novel pharmaceuticals and complex molecular architectures. Its utility primarily stems from the tert-butyloxycarbonyl (Boc) protecting group attached to the imidazole ring, which allows for selective functionalization at other positions. This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-Butyl 1H-imidazole-1-carboxylate**, complete with experimental protocols and graphical representations of its synthesis and reactivity.

## Physical Properties

The physical characteristics of **tert-Butyl 1H-imidazole-1-carboxylate** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	168.19 g/mol	[1]
Melting Point	46 °C	[2]
Boiling Point	149 °C	[2]
Calculated Density	1.220 g/cm <sup>3</sup>	[3]
Appearance	Colorless crystals	[3]

## Chemical and Spectroscopic Properties

The chemical and spectroscopic data are crucial for the identification and characterization of **tert-Butyl 1H-imidazole-1-carboxylate**. The following tables summarize key identifiers and spectroscopic information.

### Chemical Identifiers

Identifier	Value
CAS Number	49761-82-2
IUPAC Name	tert-butyl imidazole-1-carboxylate
InChI	InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3
InChIKey	MTBKGWHHOBJMHJ-UHFFFAOYSA-N
SMILES	<chem>CC(C)(C)OC(=O)N1C=CN=C1</chem>

### Spectroscopic Data

Technique	Data
$^1\text{H}$ NMR	$\delta$ 8.08 (s, 1H), 7.38 (s, 1H), 7.03 (s, 1H), 1.62 (s, 9H)
IR (KBr)	$\nu$ 3125, 2985, 1750, 1480, 1370, 1280, 1160, 1070, 760 $\text{cm}^{-1}$
Mass Spec. (GC-MS)	m/z 168 (M+), 112, 95, 68, 57

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **tert-Butyl 1H-imidazole-1-carboxylate** are provided below.

### Synthesis of tert-Butyl 1H-imidazole-1-carboxylate

A solvent-free method offers an environmentally friendly and efficient route to synthesize **tert-Butyl 1H-imidazole-1-carboxylate**.[\[3\]](#)

Materials:

- Imidazole
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )

Procedure:

- In a round-bottom flask, combine one equivalent of imidazole with one equivalent of di-tert-butyl dicarbonate.
- The reaction proceeds without a solvent at room temperature.
- Observe the evolution of carbon dioxide gas, which indicates the progress of the reaction.
- Once the gas evolution ceases, the reaction is complete.
- The primary byproduct, t-butanol, is removed under high vacuum.

- The resulting product, **tert-Butyl 1H-imidazole-1-carboxylate**, is obtained as large, colorless crystals.[3]

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a small amount of the crystalline product in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **$^1\text{H}$  NMR Spectroscopy:** Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz). The expected chemical shifts are approximately 8.08 ppm, 7.38 ppm, and 7.03 ppm for the imidazole ring protons, and a singlet at around 1.62 ppm for the tert-butyl protons.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum. The expected signals include those for the imidazole ring carbons and the quaternary and methyl carbons of the tert-butyl group.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained from a thin film of the molten compound between salt plates.
- **Data Acquisition:** Record the IR spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ . Key characteristic peaks include C-H stretching of the imidazole ring and the alkyl groups, and the strong carbonyl ( $\text{C=O}$ ) stretch of the carboxylate group around  $1750\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

- **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile compound.
- **Sample Introduction:** Inject a dilute solution of the sample in a volatile organic solvent into the GC-MS system.

- Analysis: The mass spectrum will show the molecular ion peak (M<sup>+</sup>) at m/z 168, along with characteristic fragmentation patterns.

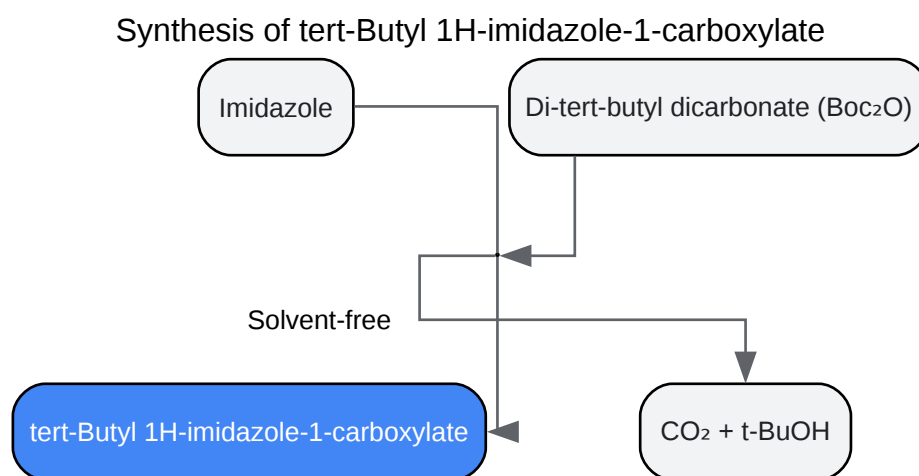
## Chemical Reactivity and Applications

The primary chemical utility of **tert-Butyl 1H-imidazole-1-carboxylate** lies in its role as a protected form of imidazole. The Boc group can be readily removed under mild acidic conditions, regenerating the N-H of the imidazole ring. This property is fundamental to its application in multi-step organic syntheses where the reactivity of the imidazole nitrogen needs to be temporarily masked.

Deprotection: The tert-butyl ester is stable under a variety of reaction conditions but can be cleaved using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or by aqueous phosphoric acid.

## Visualizations

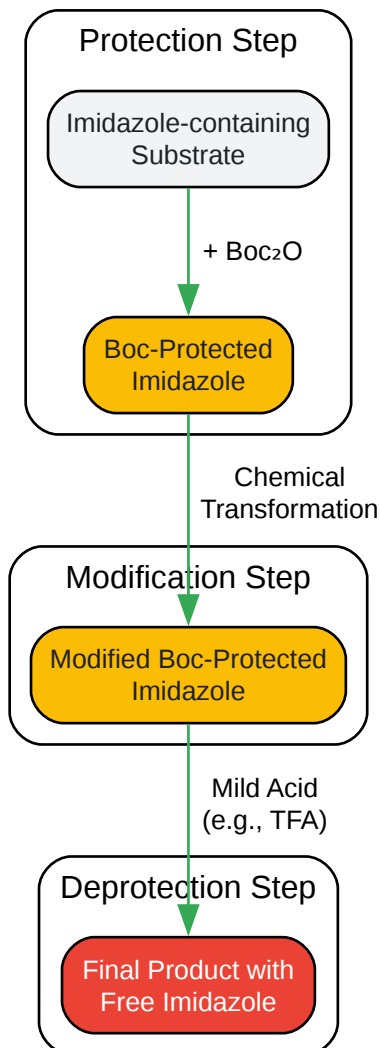
The following diagrams illustrate the synthesis and a typical workflow involving **tert-Butyl 1H-imidazole-1-carboxylate**.



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Caption: Reaction scheme for the synthesis of **tert-Butyl 1H-imidazole-1-carboxylate**.

## General Workflow for Imidazole Protection and Deprotection



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Caption: Workflow illustrating the use of **tert-Butyl 1H-imidazole-1-carboxylate** in chemical synthesis.

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## References

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- 2. tert-butyl imidazole-1-carboxylate [stenutz.eu]
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